Praziquantel D11 is an internal standard used for the quantification of praziquantel by GC or LC-MS . It is an anthelmintic agent, lethal to S. mansoni schistosomula and adults . It is commonly used to treat parasitic infections in both humans and animals .
The synthesis of new molecular hybrids and Praziquantel analogues was achieved by coupling 6-alkylpraziquanamines with cinnamic acids and cyclohexane carboxylic acid . The concept of molecular hybridization was used as a strategy to design the synthesis of these new compounds .
The molecular formula of Praziquantel D11 is C19H13D11N2O2 . The molecular weight is 323.47 . The structure of Praziquantel D11 was analyzed using DFT calculations of the ground state of the Trans and Cis conformations of praziquantel hemihydrate and its derivatives .
Praziquantel D11 disrupts calcium ion homeostasis in the worm and antagonizes voltage-gated calcium channels . This disruption results in uncontrolled calcium ion influx leading to uncontrolled muscle contraction and paralysis .
Praziquantel D11 is a solid substance . It is soluble in chloroform and methanol . Its melting point is between 133-137°C .
Praziquantel D11 is a deuterated form of praziquantel, a widely used anthelmintic medication primarily effective against schistosomiasis and other parasitic infections. The compound is classified under the category of pyrazino-isoquinoline derivatives, which are known for their broad-spectrum anthelmintic activity. Praziquantel D11 is specifically utilized in pharmacokinetic studies to analyze the metabolism and distribution of praziquantel in biological systems.
Praziquantel D11 is synthesized from praziquantel, which itself is derived from various synthetic methods involving complex organic reactions. The compound falls under the classification of pharmaceutical agents, particularly those targeting helminthic infections. It is often used in clinical research to evaluate drug efficacy and safety profiles.
The synthesis of praziquantel D11 involves several steps that can include deuteration processes to replace hydrogen atoms with deuterium. This modification enhances the compound's stability and allows for more precise tracking in metabolic studies.
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice (e.g., tetrahydrofuran), and reaction time to optimize yield and purity.
The molecular formula of praziquantel D11 is . The structure features a pyrazino-isoquinoline core with distinct functional groups that contribute to its pharmacological properties. The incorporation of deuterium alters the mass of the compound without significantly changing its chemical behavior.
Praziquantel D11 undergoes similar chemical reactions as its non-deuterated counterpart. Key reactions include:
These reactions are crucial for understanding the drug's pharmacodynamics and pharmacokinetics.
Praziquantel D11 acts by inducing severe spasms and paralysis in susceptible worms, leading to their detachment from blood vessels in the host's body. The proposed mechanism includes:
The effectiveness against various stages of schistosomes makes praziquantel a critical agent in treating infections caused by these parasites.
Praziquantel D11 exhibits several important physical and chemical properties:
These properties are essential for formulating effective dosage forms for clinical use.
Praziquantel D11 is primarily utilized in research settings for:
The unique isotopic labeling allows researchers to gain insights into drug behavior without interference from natural isotopes present in non-deuterated compounds .
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: